molecular formula C5H5Cl3Zr-4 B13774629 Cyclopenta-1,3-diene;zirconium;trichloride

Cyclopenta-1,3-diene;zirconium;trichloride

Cat. No.: B13774629
M. Wt: 262.7 g/mol
InChI Key: CWIIZFXENAKUGY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,2,3,5-Tetramethylcyclopenta-1,3-diene,zirconium(4+),trichloride (CAS: 304016-43-1), also known as tetramethylcyclopentadienylzirconiumtrichloride, is a zirconium-based organometallic complex featuring a substituted cyclopentadienyl (Cp) ligand. Its molecular formula is C10H10Cl3Zr, with a structure that includes a zirconium center coordinated to a tetramethyl-substituted cyclopenta-1,3-diene ligand and three chloride ions. This compound is part of the metallocene family, which is widely studied for catalytic applications in polymerization and organic synthesis .

Cyclopenta-1,3-diene (C5H6) itself is a conjugated diene with a planar, aromatic cyclic structure, a molar mass of 66.10 g/mol, and notable reactivity in Diels-Alder reactions . When functionalized with zirconium and halides, such complexes exhibit unique electronic and steric properties critical for catalysis and material science.

Properties

Molecular Formula

C5H5Cl3Zr-4

Molecular Weight

262.7 g/mol

IUPAC Name

cyclopenta-1,3-diene;zirconium;trichloride

InChI

InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3

InChI Key

CWIIZFXENAKUGY-UHFFFAOYSA-K

Canonical SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclopenta-1,3-diene;zirconium;trichloride typically involves the reaction of cyclopenta-1,3-diene with zirconium tetrachloride. One common method includes the use of tetrahydrofuran (THF) as a solvent, where the reaction is carried out at low temperatures (0-5°C) to ensure controlled addition and reaction . The mixture is then heated to reflux at around 66°C for a couple of hours to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-purity reagents and controlled environments ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;zirconium;trichloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of nucleophiles such as Grignard reagents or organolithium compounds .

Major Products Formed

The major products formed from these reactions include various zirconium complexes, which can be further utilized in catalysis and material science applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a zirconium atom coordinated to three chloride ions and a cyclopentadienyl ligand. Its molecular formula is C5H5ZrCl3C_5H_5ZrCl_3, with a molecular weight of approximately 318.8 g/mol. The tetrahedral geometry around the zirconium center contributes to its unique reactivity and stability under various conditions.

Catalysis

Cyclopenta-1,3-diene;zirconium;trichloride is primarily recognized for its role as a catalyst in various organic reactions. Notably, it is employed in:

  • Olefin Polymerization : The compound serves as an effective catalyst for the polymerization of olefins, facilitating the formation of high molecular weight polymers. Studies have shown that it can initiate cationic polymerization processes, leading to the production of specific polymer structures with desired properties .
  • Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis reactions, where it aids in the construction of chiral molecules. This application is crucial in pharmaceuticals where enantiomerically pure compounds are required .

Materials Science

In materials science, this compound is used to develop innovative materials with unique properties:

  • Composite Materials : The compound can be incorporated into composite materials to enhance their mechanical and thermal properties. Research indicates that zirconocene complexes can improve the performance of polymer matrices when used as additives .
  • Nanostructured Materials : The ability of this compound to stabilize certain transition states makes it valuable for synthesizing nanostructured materials, which are essential in electronics and photonics .

Data Tables

Case Study 1: Olefin Polymerization

A study demonstrated that this compound could effectively initiate the polymerization of styrene under controlled conditions, yielding high molecular weight polystyrene with specific structural characteristics. The efficiency of this reaction was influenced by factors such as temperature and the presence of electron-donating groups on the substrate .

Case Study 2: Asymmetric Synthesis

Research focused on using this compound in asymmetric synthesis revealed its potential to produce enantiomerically pure compounds through regioselective reactions. This capability is particularly valuable in the pharmaceutical industry where specific stereochemistry is crucial for drug efficacy .

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;zirconium;trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the zirconium center, which stabilizes the compound and allows it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation in the presence of the zirconium catalyst, facilitating reactions such as polymerization and hydrogenation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2)
  • Formula : C10H10Cl2Zr
  • Structure : Two unsubstituted Cp ligands bound to a Zr(IV) center with two chloride ions.
  • Molecular Weight : ~292.3 g/mol (vs. ~327.6 g/mol for the tetramethyl variant).
  • Key Differences : The absence of methyl substituents in Cp2ZrCl2 reduces steric hindrance, making it more reactive in olefin polymerization but less thermally stable compared to methylated analogs .
Pentamethylcyclopentadienylhafnium Trichloride (C10H15Cl3Hf)
  • Formula : C10H15Cl3Hf
  • Structure : A hafnium analog with a pentamethyl-Cp ligand and three chloride ions.
  • Molecular Weight : ~419.8 g/mol.
  • Key Differences : The use of hafnium instead of zirconium increases the compound’s density and thermal stability (melting point: 170–172°C). Hafnium complexes are less common in catalysis due to higher costs but offer niche applications in high-temperature processes .
Cyclopentadienyltitanium Trichloride (C5H5Cl3Ti)
  • Formula : C5H5Cl3Ti
  • Structure : A titanium(IV) center coordinated to one Cp ligand and three chlorides.
  • Molecular Weight : ~219.2 g/mol.
  • Key Differences : Titanium’s smaller atomic radius and lower electronegativity result in weaker metal-ligand bonds, reducing catalytic activity compared to zirconium analogs. However, titanium complexes are cheaper and used in selective oxidation reactions .
Chromocene (Cr(C5H5)2)
  • Formula : C10H10Cr
  • Structure : Two Cp ligands bound to a chromium(II) center.
  • Molecular Weight : 182.19 g/mol.
  • Key Differences : Chromium’s +2 oxidation state and lack of halide ligands make chromocene a strong reducing agent, unlike the Zr(IV) trichloride complex. Chromocene is used in ethylene polymerization but is highly air-sensitive .

Thermal and Chemical Stability

Property Tetramethyl-ZrCl3 Cp2ZrCl2 Hafnium Trichloride Ti Trichloride
Thermal Stability (°C) ~150 (decomp.) ~220 (decomp.) 170–172 (m.p.) ~100 (decomp.)
Solubility Organic solvents THF, Chloroform Limited in organics Polar aprotic solvents
Reactivity Moderate High Low Moderate
  • Tetramethyl-ZrCl3: Methyl groups enhance solubility in non-polar solvents but reduce reactivity due to steric effects .
  • Cp2ZrCl2 : Higher reactivity in olefin polymerization due to accessible Zr centers .

Biological Activity

Cyclopenta-1,3-diene;zirconium;trichloride, also known as cyclopentadienyl zirconium trichloride, is an organozirconium compound with the molecular formula (C₅H₅)ZrCl₃. This compound has garnered attention for its potential biological activity and applications in catalysis and materials science. This article delves into the biological activity of cyclopentadienyl zirconium trichloride, exploring its synthesis, properties, and relevant research findings.

Synthesis and Properties

Cyclopentadienyl zirconium trichloride can be synthesized through the chlorination of zirconocene dichloride. The reaction typically involves the exposure of zirconocene to chlorine gas under controlled conditions to yield the desired organozirconium complex. The compound appears as a moisture-sensitive white solid and is characterized by its polymeric structure, which influences its reactivity and interactions in biological systems.

Table 1: Comparison of Organometallic Compounds

Compound NameMolecular FormulaUnique Features
Cyclopentadienyl zirconium trichloride(C₅H₅)ZrCl₃Moisture-sensitive; used in catalysis
Cyclopentadienyl titanium trichloride(C₅H₅)TiCl₃Exists as a monomer; used in polymerization
Cyclopentadienyl hafnium(IV) trichloride(C₅H₅)HfCl₃Similar structure; different metal center

Biological Activity

The biological activity of cyclopentadienyl zirconium trichloride is primarily studied in the context of its catalytic properties and potential interactions with biological molecules. Research indicates that this compound can form stable complexes with various ligands, enhancing its catalytic activity in organic synthesis.

Interaction Studies

Studies have shown that cyclopentadienyl zirconium trichloride exhibits unique interactions in different chemical environments. These interactions are crucial for understanding how the compound can be utilized effectively in catalytic processes and its behavior in biological systems.

Case Studies

  • Catalytic Applications : Cyclopentadienyl zirconium trichloride has been employed as a catalyst in stereoselective glycosidation reactions, which are essential for synthesizing complex carbohydrates . The efficacy of this compound in catalysis highlights its potential role in medicinal chemistry.
  • Enantioselective Synthesis : Research involving chiral cyclopentadienyl transition metal complexes has demonstrated that derivatives of cyclopentadienyl zirconium compounds can be optimized for enantioselective synthesis, showcasing their importance in producing biologically active compounds .
  • Polymerization Reactions : The compound is also utilized as a precursor for various zirconium-based catalysts involved in polymerization reactions, indicating its versatility in materials science applications.

Research Findings

Recent studies have focused on the electronic properties and bonding characteristics of cyclopentadienyl zirconium trichloride. Spectroscopic techniques have provided insights into its stability and reactivity, which are critical for developing new applications in both organic synthesis and potential therapeutic contexts .

Q & A

Q. What are the optimal synthetic routes for preparing cyclopenta-1,3-diene; zirconium; trichloride, and what challenges arise during synthesis?

  • Methodological Answer : Cyclopenta-1,3-diene; zirconium; trichloride can be synthesized via ligand substitution reactions between zirconium trichloride (ZrCl₃) and cyclopentadienyl ligands under inert atmospheres (e.g., argon or nitrogen) . However, ZrCl₃ is prone to oxidation and disproportionation, as seen in attempts to chelate it with 1,3-diphenylpropane-1,3-dionato sodium, where HCl release led to ZrCl₄ formation . To mitigate this, use stabilizing ligands (e.g., THF or diglyme) and low temperatures (−78°C). Purification via recrystallization in toluene or hexane is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Essential for determining the coordination geometry and oxidation state of zirconium. Compare bond lengths (e.g., Zr–Cl vs. Zr–Cp distances) to confirm ligand binding .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify cyclopentadienyl ligand environments. Paramagnetic broadening may occur due to Zr(III)’s unpaired electron .
  • IR Spectroscopy : Monitor ν(C=C) stretches (~1,600 cm⁻¹) to confirm ligand integrity and detect ligand substitution .

Q. What are the primary reactivity patterns of cyclopenta-1,3-diene; zirconium; trichloride in organometallic reactions?

  • Methodological Answer : The compound acts as a Lewis acid, facilitating ligand substitution and redox reactions. Key reactions include:
  • Chloride Displacement : Replace Cl⁻ with alkyl/aryl groups using Grignard reagents (e.g., RMgX) to form Zr–R bonds .
  • Redox Behavior : Zr(III) can oxidize to Zr(IV) under aerobic conditions or reduce to Zr(II) with strong reductants (e.g., KC₈), altering catalytic activity .

Advanced Research Questions

Q. How does the electronic structure of cyclopenta-1,3-diene; zirconium; trichloride influence its catalytic activity in polymerization?

  • Methodological Answer : The Zr(III) center’s d¹ configuration enables single-electron transfer (SET) mechanisms, critical for radical polymerization. For example, in ethylene polymerization:
  • Step 1 : ZrCl₃Cp activates ethylene via π-coordination.
  • Step 2 : SET generates a radical intermediate, propagating the polymer chain .
    Computational studies (DFT) can map frontier orbitals (e.g., d-orbital splitting) to predict reactivity .

Q. How can researchers resolve contradictions in reported reactivity, such as failed chelation attempts with β-diketonate ligands?

  • Methodological Answer : The failure to chelate ZrCl₃ with 1,3-diphenylpropane-1,3-dionato sodium arises from HCl liberation, which oxidizes Zr(III) to Zr(IV) . Solutions include:
  • Proton Scavengers : Add NEt₃ to neutralize HCl.
  • Alternative Ligands : Use non-acidic ligands (e.g., cyclooctatetraene) that avoid H⁺ release.

Q. What advanced techniques are suitable for probing the compound’s role in Diels-Alder catalysis?

  • Methodological Answer :
  • In Situ IR/Raman Spectroscopy : Track diene/dienophile coordination to Zr during catalysis .
  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps (e.g., ligand coordination vs. cycloaddition) .
  • Single-Crystal XRD : Capture intermediates in catalytic cycles (e.g., Zr-bound dienophile adducts) .

Key Research Recommendations

  • Synthesis : Prioritize glovebox techniques for air-sensitive Zr(III) intermediates .
  • Catalysis : Explore hybrid ligands (e.g., Cp-phosphine) to stabilize Zr(III) during SET processes .
  • Computational Modeling : Use DFT/MD simulations to predict ligand exchange kinetics and redox pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.